molecular formula C16H21N5O B4567446 N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4567446
M. Wt: 299.37 g/mol
InChI Key: XBRLTLMTPNEJIM-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide is a compound that features a tetrazole ring, a benzamide moiety, and a cyclooctyl group. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their unique structural properties, which include a five-membered ring consisting of four nitrogen atoms and one carbon atom . This compound is of interest in various fields such as medicinal chemistry, agriculture, and material science.

Scientific Research Applications

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles and their derivatives have shown enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . They are also used as promoters in the synthesis of oligonucleotides . Therefore, the development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important future directions .

Biochemical Analysis

Biochemical Properties

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This compound acts as an inhibitor of xanthine oxidase, thereby reducing the production of uric acid and potentially alleviating conditions such as gout . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, influencing their activity and modulating cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The tetrazole ring in the compound serves as a hydrogen bond acceptor, allowing it to form stable complexes with target enzymes and proteins. For instance, the interaction with xanthine oxidase involves the formation of hydrogen bonds with specific amino acid residues in the enzyme’s active site, leading to inhibition of its activity . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as xanthine oxidase. The compound inhibits the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism and energy production.

Preparation Methods

Chemical Reactions Analysis

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-cyclooctyl-3-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:

What sets this compound apart is its unique combination of a cyclooctyl group and a benzamide moiety, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

N-cyclooctyl-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(18-14-8-4-2-1-3-5-9-14)13-7-6-10-15(11-13)21-12-17-19-20-21/h6-7,10-12,14H,1-5,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRLTLMTPNEJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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